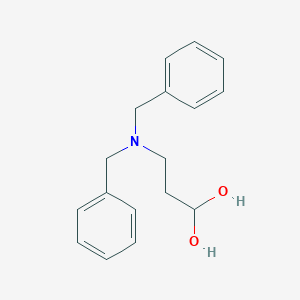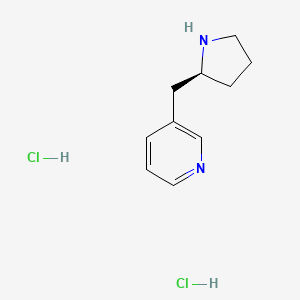![molecular formula C8H14N4O6 B14044856 2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B14044856.png)
2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide is a chemical compound with the molecular formula C8H14N4O7 It is characterized by the presence of an azido group (-N3) and a tetrahydroxyhexanoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO2N3) is used to convert an amino precursor into the azido compound . This reaction is carried out under mild conditions and is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotransfer reactions, utilizing automated systems to ensure consistency and safety. The process would typically include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Cycloaddition Partners: Alkynes, often in the presence of a copper catalyst for the Huisgen cycloaddition.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Cycloaddition: Formation of 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in the labeling and tracking of biomolecules due to the bioorthogonal nature of the azido group.
Medicine: Potential use in drug development, particularly in the design of prodrugs that release active compounds upon reduction of the azido group.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide is largely dependent on the chemical reactions it undergoes. The azido group can be reduced to an amine, which can then interact with various biological targets. In click chemistry, the azido group forms stable triazoles with alkynes, which can be used to link molecules together in a highly specific manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-azido-N-[(2S,3S,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]acetamide: Similar structure but with different stereochemistry.
N-azidoacetylmannosamine: Another azido sugar derivative with similar applications in bioconjugation and labeling.
Uniqueness
2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide is unique due to its specific stereochemistry and the presence of both an azido group and a tetrahydroxyhexanoyl moiety. This combination of features makes it particularly useful in applications requiring precise molecular recognition and bioorthogonal chemistry.
Eigenschaften
Molekularformel |
C8H14N4O6 |
|---|---|
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)/t4-,5-,7-,8-/m1/s1 |
InChI-Schlüssel |
SBNIXWHTKPFIQR-SJNFNFGESA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one](/img/structure/B14044833.png)





